molecular formula C9H6BrF2NO2 B13435275 7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole

7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole

Cat. No.: B13435275
M. Wt: 278.05 g/mol
InChI Key: BISWQXBKNHGZGF-UHFFFAOYSA-N
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Description

7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the 7th position and a 2,2-difluoroethoxy group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the 2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents like 2,2-difluoroethanol and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the removal of the bromine atom or reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzoxazole core.

    Reduction: Reduced forms of the compound, potentially without the bromine atom.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole: Similar structure but with a benzimidazole core.

    7-Bromo-5-guanidino-1H-indole-2-carboxylic acid dimethylamide: Another brominated heterocyclic compound with different functional groups.

Uniqueness: 7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H6BrF2NO2

Molecular Weight

278.05 g/mol

IUPAC Name

7-bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6BrF2NO2/c10-6-1-5(14-3-8(11)12)2-7-9(6)15-4-13-7/h1-2,4,8H,3H2

InChI Key

BISWQXBKNHGZGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)OCC(F)F

Origin of Product

United States

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